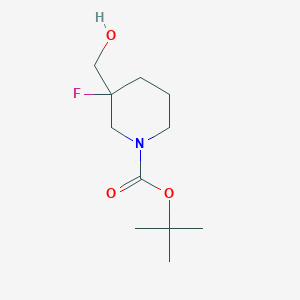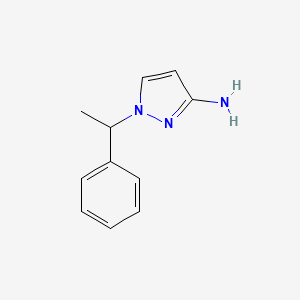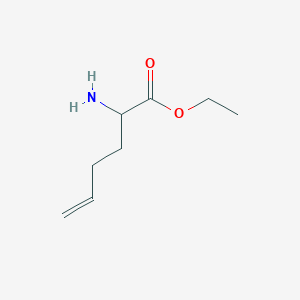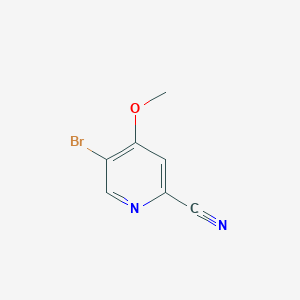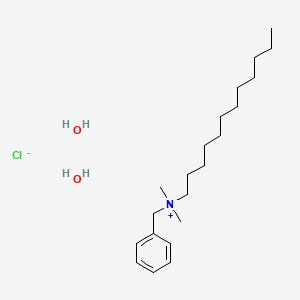
Benzyldimethyldodecylammonium chloride dihydrate
Übersicht
Beschreibung
Benzyldimethyldodecylammonium chloride dihydrate, also known as Benzyldodecyldimethylammonium Chloride Dihydrate, is a quaternary ammonium compound (QAC) and a cationic surfactant . It has antimicrobial activity against Gram-negative bacterium Pseudomonas fluorescens . It can be used as a corrosion inhibitor and has a role as an antiseptic drug, a disinfectant, an antifouling biocide, and a surfactant .
Molecular Structure Analysis
The molecular formula of Benzyldimethyldodecylammonium chloride dihydrate is C21H38ClN . The molecular weight is 339.99 g/mol . The InChI Key is JBIROUFYLSSYDX-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Benzyldimethyldodecylammonium chloride dihydrate is a solid at 20°C . It appears as a white to almost white powder to crystal . It has a melting point of 42.0 to 46.0 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Biocidal Applications
Benzyldodecyldimethylammonium Chloride Dihydrate exhibits potent biocidal properties, making it effective against a range of antibiotic-resistant bacteria . It’s particularly useful in targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Its bacteriostatic or bactericidal effects vary depending on the concentration, providing flexibility in its use as an antimicrobial agent .
Corrosion Inhibition
This compound serves as a corrosion inhibitor, particularly in industrial settings . It forms a protective layer on metals, preventing the electrochemical processes that lead to corrosion. This application is crucial in extending the life of metal components and structures exposed to corrosive environments .
Surfactant in Cleaning Products
As a cationic surfactant, Benzyldodecyldimethylammonium Chloride Dihydrate is used in cleaning products for its ability to lower the surface tension of water, aiding in the removal of dirt and grime . Its inclusion in formulations enhances the cleaning efficiency of various products.
Water Treatment
In water treatment processes, this compound’s antimicrobial properties are harnessed to control microbial growth in water systems . It ensures the safety and cleanliness of water intended for various uses, including industrial processes and human consumption.
Thermal Degradation Studies
Benzyldodecyldimethylammonium Chloride Dihydrate is used as a model compound in the study of the thermal degradation pathways of benzyl QACs . Understanding these pathways is essential for assessing the environmental impact and safety of these compounds when exposed to high temperatures.
Industrial Applications
Its role as a cationic surfactant extends to various industrial applications where surface-active agents are required. This includes its use in formulations where emulsification, wetting, and detergency are needed .
Safety And Hazards
Benzyldimethyldodecylammonium chloride dihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dusts or mists, and wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethyldodecylammonium chloride dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
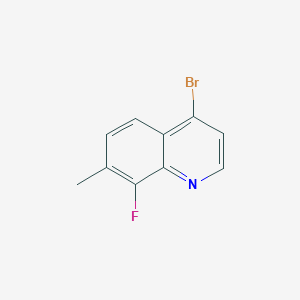
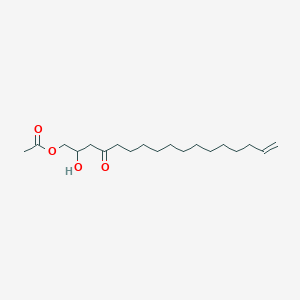
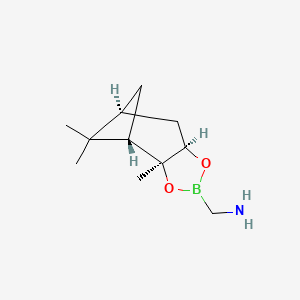
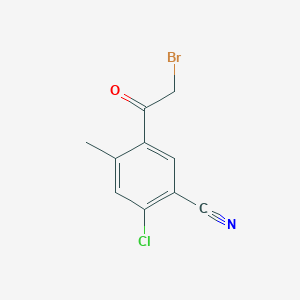
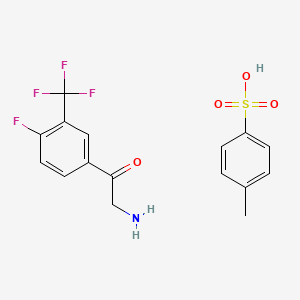
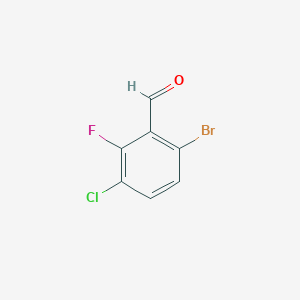
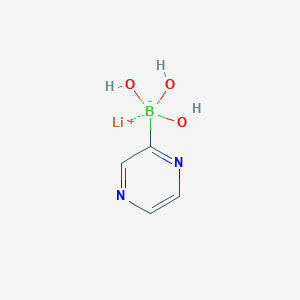
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
